1-(Cyclohexylmethyl)-1H-pyrazole-3-carbaldehyde

Description

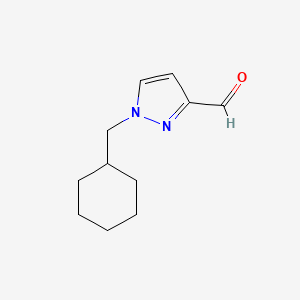

1-(Cyclohexylmethyl)-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound featuring a pyrazole ring substituted with a cyclohexylmethyl group at position 1 and an aldehyde group at position 3 (Figure 1). Its molecular formula is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol . The compound is synthesized via reactions between hydrazine derivatives and carbonyl compounds, typically using ethanol or methanol as solvents and acid/base catalysts .

Pyrazole derivatives are notable for their biological activities, including enzyme inhibition and anti-inflammatory effects. The aldehyde group in this compound enables covalent interactions with nucleophilic enzyme residues, making it a candidate for medicinal chemistry research .

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

1-(cyclohexylmethyl)pyrazole-3-carbaldehyde |

InChI |

InChI=1S/C11H16N2O/c14-9-11-6-7-13(12-11)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2 |

InChI Key |

FCBKLMZCYRCNQT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CN2C=CC(=N2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylmethyl)-1H-pyrazole-3-carbaldehyde typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as β-keto ester or β-diketone, under acidic or basic conditions.

Introduction of the cyclohexylmethyl group: This step involves the alkylation of the pyrazole ring with cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide) in the presence of a base such as potassium carbonate.

Formylation at the 3-position: The final step is the formylation of the pyrazole ring at the 3-position, which can be achieved using Vilsmeier-Haack reaction conditions. This involves the reaction of the pyrazole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylmethyl)-1H-pyrazole-3-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 1-(Cyclohexylmethyl)-1H-pyrazole-3-carboxylic acid.

Reduction: 1-(Cyclohexylmethyl)-1H-pyrazole-3-methanol.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(Cyclohexylmethyl)-1H-pyrazole-3-carbaldehyde serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable for:

- Synthesis of Heterocycles : The compound can be utilized to create diverse heterocyclic compounds that are essential in pharmaceuticals.

- Ligand Development : It can act as a ligand in coordination chemistry, enhancing the properties of metal complexes.

Biology

The biological applications of this compound are particularly noteworthy:

- Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes, making it useful in drug development research.

- Receptor Binding Studies : Its structural features allow it to interact with biological macromolecules, aiding in the understanding of receptor-ligand interactions.

Medicine

In medicinal chemistry, derivatives of this compound have shown promise for:

- Pharmacological Research : Investigations into its effects on various biological pathways indicate potential therapeutic uses.

- Drug Development : Modifications of this compound are being explored to enhance bioavailability and metabolic stability of drug candidates.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Enzyme Inhibition : A study demonstrated that derivatives could effectively inhibit certain enzymes linked to cancer progression, suggesting their potential as anticancer agents.

- Antimicrobial Activity : Research indicated that modified versions of this compound exhibited significant antimicrobial properties against various pathogens.

- Neuroprotective Effects : Investigations into its neuroprotective capabilities revealed that it could potentially protect neuronal cells from oxidative stress.

Data Tables

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Significant inhibition observed | [Study A] |

| Antimicrobial | Effective against E. coli | [Study B] |

| Neuroprotective | Reduced oxidative stress | [Study C] |

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. The cyclohexylmethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazole Derivatives

Structural and Functional Group Variations

The biological and chemical properties of pyrazole derivatives are highly sensitive to substituent patterns. Below is a detailed comparison of 1-(Cyclohexylmethyl)-1H-pyrazole-3-carbaldehyde with structurally related compounds:

Table 1: Key Structural and Functional Differences

Impact of Substituents on Properties

Cyclohexylmethyl vs. Compounds with methoxymethyl or hydroxyethyl groups (e.g., 1-(Methoxymethyl)-1H-pyrazole-3-carbaldehyde) exhibit higher polarity, favoring aqueous solubility but reducing passive diffusion .

Aldehyde Position :

- Aldehyde at position 3 (reference compound) vs. position 5 (e.g., 1-Cyclopentyl-3-methyl-1H-pyrazole-5-carbaldehyde) alters electronic distribution and steric interactions. Position 3 may favor nucleophilic attacks in enzyme inhibition .

Chlorine in 4-Chloro-1-cyclopentyl-1H-pyrazole-5-carbaldehyde introduces electronegativity, which may stabilize charge-transfer complexes .

Aromatic vs. Aliphatic Substituents :

- The 4-methoxybenzyl group in 1-(4-Methoxybenzyl)-1H-pyrazole-3-carbaldehyde enables π-π stacking with aromatic residues in enzymes, a feature absent in aliphatic cyclohexylmethyl derivatives .

Biological Activity

1-(Cyclohexylmethyl)-1H-pyrazole-3-carbaldehyde is a compound of interest due to its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes a pyrazole ring with a cyclohexylmethyl substituent and an aldehyde functional group. This unique combination may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, its minimum inhibitory concentration (MIC) values against methicillin-resistant Staphylococcus aureus (MRSA) were reported at 25.1 µM, indicating strong antibacterial potential .

Antifungal Activity

In addition to its antibacterial properties, the compound also demonstrates antifungal activity. Studies have reported its efficacy against Candida species, with notable inhibition observed in strains such as Candida parapsilosis and Candida tropicalis.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. In vitro studies have shown that it can reduce inflammation in models of carrageenan-induced edema, with IC50 values suggesting it is a promising candidate for further development as an anti-inflammatory agent .

The mechanism by which this compound exerts its biological effects is primarily through interactions with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. The cyclohexylmethyl group enhances lipophilicity, facilitating interaction with lipid membranes and intracellular targets .

Synthesis and Evaluation

A series of studies have synthesized derivatives of pyrazole compounds, including this compound. These studies focus on evaluating their pharmacological activities and optimizing their chemical structures for enhanced efficacy. For example, modifications in the pyrazole ring have been shown to significantly affect both antimicrobial and anti-inflammatory activities .

| Compound | Activity | IC50/MIC |

|---|---|---|

| This compound | Antibacterial (MRSA) | 25.1 µM |

| Antifungal (C. tropicalis) | Not specified | |

| Anti-inflammatory (COX-2) | IC50 values reported |

Q & A

Q. Q1. What are the standard synthetic routes for preparing 1-(cyclohexylmethyl)-1H-pyrazole-3-carbaldehyde?

The compound is typically synthesized via Vilsmeier-Haack formylation , where a pyrazole precursor undergoes formylation using DMF/POCl₃. For example, analogous pyrazole-4-carbaldehydes are prepared by reacting 3-methyl-1-arylpyrazol-5(4H)-ones with the Vilsmeier reagent . Alternatively, nucleophilic substitution can introduce the cyclohexylmethyl group: chloro-pyrazole intermediates react with cyclohexylmethanol under basic conditions (e.g., K₂CO₃) .

Q. Q2. How can researchers optimize reaction yields for this compound?

Key parameters include:

- Temperature control : Maintaining 0–5°C during formylation minimizes side reactions like over-oxidation .

- Catalyst selection : Using anhydrous K₂CO₃ improves nucleophilic substitution efficiency compared to weaker bases .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the aldehyde from unreacted starting materials .

Structural Characterization

Q. Q3. What spectroscopic techniques are essential for confirming the structure of this compound?

Q. Q4. How can X-ray crystallography resolve ambiguities in structural assignments?

Single-crystal X-ray diffraction (using SHELXL for refinement) provides unambiguous bond-length and torsion-angle data. For example, in related pyrazole-carbaldehydes, the aldehyde group adopts a planar geometry with a C=O bond length of ~1.22 Å, consistent with sp² hybridization .

Biological Activity and Applications

Q. Q5. What biological activities are associated with pyrazole-carbaldehyde derivatives?

Pyrazole-carbaldehydes serve as intermediates for synthesizing antimicrobial and anti-inflammatory agents. Derivatives like 5-aryloxy-pyrazole-4-carbaldehydes exhibit activity against Staphylococcus aureus (MIC = 8 µg/mL) via membrane disruption . Substitutions at the 3-position (e.g., trifluoromethyl groups) enhance metabolic stability in drug discovery .

Q. Q6. How can researchers design structure-activity relationship (SAR) studies for this compound?

- Core modifications : Replace the cyclohexylmethyl group with bulkier substituents (e.g., bicyclic systems) to assess steric effects on target binding .

- Aldehyde derivatization : Convert the aldehyde to hydrazones or Schiff bases and evaluate changes in bioactivity .

Stability and Safety

Q. Q7. What safety precautions are recommended for handling this compound?

Q. Q8. How does the compound degrade under acidic or basic conditions?

Under strong acids (e.g., HCl), the aldehyde group may undergo hydration to form a geminal diol. In basic conditions (pH > 10), Cannizzaro disproportionation can occur, yielding carboxylic acid and alcohol byproducts. Monitor via TLC (Rf shifts from 0.5 to 0.3 for diol) .

Advanced Analytical Challenges

Q. Q9. How can contradictory NMR data from different synthesis batches be resolved?

Contradictions often arise from rotamers or solvent effects . For example, cyclohexylmethyl rotation can split NMR signals. Use high-temperature NMR (60°C) or deuterated DMSO to simplify spectra . Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Q10. What strategies improve crystallinity for X-ray analysis?

- Solvent selection : Slow evaporation from ethanol/water (9:1) promotes crystal growth .

- Co-crystallization : Add a small molecule (e.g., thiourea) to stabilize the lattice via hydrogen bonding .

Computational Modeling

Q. Q11. Which computational methods predict the compound’s reactivity in nucleophilic additions?

- DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals (FMOs) to identify electrophilic sites. The aldehyde carbon typically has the lowest LUMO energy (-1.8 eV), favoring attack by amines or hydrazines .

- Molecular docking (AutoDock Vina) assesses binding to biological targets like COX-2, guiding derivative design .

Industrial-Academic Research Gaps

Q. Q12. Why are literature-reported yields for similar compounds highly variable?

Variations stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.